Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate
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Overview
Description
Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring substituted with a carboxylate group and a sulfur-containing moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate typically involves the reaction of pyridine derivatives with sulfur-containing reagents under controlled conditions . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. standard practices in the chemical industry, such as batch processing and continuous flow synthesis, may be employed to produce this compound at scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles . Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action for Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur-containing moiety may play a role in its reactivity and binding affinity to certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and sulfur-containing molecules, such as:
- Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate
- 5-Hydroxymethyl-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
Uniqueness
Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its sulfur-containing moiety, in particular, sets it apart from other pyridine derivatives .
Biological Activity
Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is a compound of interest due to its potential biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₈H₉N₃O₂S
- Molecular Weight : 187.22 g/mol
- CAS Number : 2060050-89-5
The compound exhibits various biological activities, primarily through its interactions with cellular pathways. Notably, it has been shown to influence apoptosis and cell signaling pathways.
- Caspase Activation : Studies indicate that related compounds activate caspases, which are crucial for the apoptotic process. For example, similar pyridine derivatives have weakly activated caspases-3, -8, and -9 in HL-60 cells, suggesting a potential role in promoting apoptosis in cancer cells .
- Inhibition of Enzymatic Activity : Research on structurally similar compounds has demonstrated their ability to inhibit specific kinases, such as IP6K2, which plays a role in glucose metabolism and insulin signaling. Compounds that inhibit IP6K2 can potentially be useful in managing metabolic disorders like diabetes .
Cytotoxicity Studies
A comprehensive evaluation of the cytotoxic effects of this compound against various cancer cell lines is essential for understanding its therapeutic potential.
These values indicate moderate cytotoxicity, warranting further investigation into the compound's mechanism and efficacy.
Study on Structural Analogues
A study exploring the biological activity of flavonoid-based compounds similar to this compound found that modifications in the chemical structure significantly influenced their inhibitory effects on various kinases. The study highlighted that compounds with specific hydroxyl group placements exhibited enhanced inhibitory activity compared to their analogs .
Research on Metabolic Effects
Another research effort focused on the metabolic effects of related compounds showed that they could modulate insulin signaling pathways through the inhibition of IP6K2. This suggests that this compound may have similar effects and could be explored as a therapeutic agent for metabolic diseases .
Properties
Molecular Formula |
C9H12N2O3S |
---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
methyl 2-(N,S-dimethylsulfonimidoyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3S/c1-10-15(3,13)8-7(9(12)14-2)5-4-6-11-8/h4-6H,1-3H3 |
InChI Key |
OVIJWESLXQQAKH-UHFFFAOYSA-N |
Canonical SMILES |
CN=S(=O)(C)C1=C(C=CC=N1)C(=O)OC |
Origin of Product |
United States |
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